molecular formula C25H23N3O2 B2371459 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898433-77-7

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2371459
CAS No.: 898433-77-7
M. Wt: 397.478
InChI Key: PRQBXNBBUMSXCH-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes an indolizine core, an amino group, and various aromatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under controlled conditions.

    Attachment of Aromatic Substituents: Friedel-Crafts acylation or alkylation reactions to introduce the benzoyl and dimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-10-12-18(13-11-15)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBXNBBUMSXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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